molecular formula C8H13NO2 B1374009 1-(Furan-2-yl)-3-methoxypropan-1-amine CAS No. 1250282-44-0

1-(Furan-2-yl)-3-methoxypropan-1-amine

Cat. No. B1374009
CAS RN: 1250282-44-0
M. Wt: 155.19 g/mol
InChI Key: GPWJBLPYJJGYTD-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Chemical compounds containing such rings are also referred to as furans .


Synthesis Analysis

Furfural, a derivative of furan, can be produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .


Molecular Structure Analysis

The molecular structure of furan derivatives can vary greatly depending on the specific compound. For example, 1-(Furan-2-yl)ethanone has a molecular formula of C6H6O2 .


Chemical Reactions Analysis

Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Synthesis and Characterization

1-(Furan-2-yl)-3-methoxypropan-1-amine and its derivatives have been extensively studied in the context of organic synthesis and chemical characterization. Singh et al. (2013) explored the reaction of 2-Furancarbinol with various silanes, leading to the synthesis of novel compounds like ((furan-2-yl)methoxy)triethoxysilane and others. These compounds were analyzed using spectroscopic techniques and confirmed by elemental analyses and mass spectrometry (Singh et al., 2013).

Natural Product Chemistry

Furan derivatives, closely related to 1-(Furan-2-yl)-3-methoxypropan-1-amine, have been isolated from natural sources. Chen et al. (2017) identified new furan derivatives from a mangrove-derived endophytic fungus, demonstrating the diversity of furan compounds in nature (Chen et al., 2017).

Catalysis and Reaction Studies

The compound and its related derivatives have been used in studying catalytic processes. Jiang et al. (2020) reported the efficient preparation of furan-derived amines, including 1-(furan-2-yl)-4-methylpentan-2-amine, using Ru/C catalysts, showcasing its utility in biomass conversion (Jiang et al., 2020).

Biocatalysis

The biocatalytic potential of furan derivatives is another area of interest. Ducrot et al. (2021) described the biocatalytic synthesis of short-chain chiral amines, such as (S)-1-methoxypropan-2-amine, using amine dehydrogenases. This study highlights the relevance of furan derivatives in the production of optically active molecules (Ducrot et al., 2021).

Pharmaceutical Research

Although details on the direct pharmaceutical applications of 1-(Furan-2-yl)-3-methoxypropan-1-amine are limited, related furan compounds have been explored for their medicinal properties. For instance, Vagdevi et al. (2006) synthesized thiazolidinone derivatives of naphtho[2,1-b]furan, which were evaluated for antimicrobial and anthelmintic activities (Vagdevi et al., 2006).

Mechanism of Action

The mechanism of action of furan derivatives can vary greatly depending on the specific compound and its application. For example, Anle138b, a furan derivative, has been shown to suppress oligomer formation in vitro and in vivo .

Safety and Hazards

Furan derivatives can have varying levels of toxicity. For example, furfuryl alcohol is toxic and may be carcinogenic in humans .

Future Directions

Furan derivatives have a wide range of applications in the chemical industry. They are used as starting points for other specialty chemicals . There is ongoing research into the synthesis and applications of these compounds .

properties

IUPAC Name

1-(furan-2-yl)-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-10-6-4-7(9)8-3-2-5-11-8/h2-3,5,7H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWJBLPYJJGYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-3-methoxypropan-1-amine

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